molecular formula C34H42S6 B8242846 4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B8242846
M. Wt: 643.1 g/mol
InChI Key: WPOFHNVMLKEBQF-UHFFFAOYSA-N
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Description

4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique electronic properties, making it a valuable component in the development of advanced materials, particularly in the realm of organic electronics and photovoltaics.

Preparation Methods

The synthesis of 4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene involves several steps. One common method includes the nitration and cyclization of benzylamine thiophene derivatives . The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfone derivatives, while reduction reactions could produce thiol derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of advanced materials with unique electronic propertiesIn industry, it is utilized in the production of organic photovoltaic cells and other electronic devices due to its excellent charge transport properties .

Mechanism of Action

The mechanism by which 4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transfer and separation, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction with electron donor and acceptor molecules, facilitating the movement of electrons through the material .

Comparison with Similar Compounds

Compared to other similar compounds, 4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene stands out due to its unique combination of electronic properties and stability. Similar compounds include other benzo[1,2-b:4,5-b’]dithiophene derivatives, such as those with different alkyl or aryl substituents. These compounds may share some properties but often differ in terms of solubility, electronic characteristics, and overall performance in specific applications .

Properties

IUPAC Name

4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42S6/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFHNVMLKEBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)SCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 2
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 3
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 4
Reactant of Route 4
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 5
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 6
4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

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